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molecular formula C12H15BrO2 B8730366 1-(3-Bromo-5-tert-butyl-4-hydroxyphenyl)ethanone

1-(3-Bromo-5-tert-butyl-4-hydroxyphenyl)ethanone

Cat. No. B8730366
M. Wt: 271.15 g/mol
InChI Key: KJGIJFDKNWWYRJ-UHFFFAOYSA-N
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Patent
US08658620B2

Procedure details

1-(3-tert-Butyl-4-hydroxyphenyl)ethanone (690.9 g, 3.75 mol) was dissolved in acetonitrile (6.05 L). While stirring under ice-cooling, a solution of N-bromosuccinimide (701.28 g, 3.94 mol) in acetonitrile (5 L) was added thereto dropwise. The temperature of the resultant mixture was raised to room temperature, and then the solvent was concentrated to about 3 L. n-Heptane (5 L) and water (5 L) were added thereto for extraction and liquid separation. The aqueous layer was further extracted with n-heptane (2 L) and separated into layers. The organic layer was mixed with the previously obtained organic layer, washed with aqueous solution of 5% sodium thiosulfate (1 L) and water (2 L), and concentrated under reduced pressure (35° C.) to give 977.0 g of the captioned compound as a slightly brown oily material (yield: 99.1%; HPLC purity: 95.8%).
Quantity
690.9 g
Type
reactant
Reaction Step One
Quantity
6.05 L
Type
solvent
Reaction Step One
Quantity
701.28 g
Type
reactant
Reaction Step Two
Quantity
5 L
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
99.1%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([C:12](=[O:14])[CH3:13])[CH:8]=[CH:9][C:10]=1[OH:11])([CH3:4])([CH3:3])[CH3:2].[Br:15]N1C(=O)CCC1=O>C(#N)C>[Br:15][C:9]1[C:10]([OH:11])=[C:5]([C:1]([CH3:4])([CH3:2])[CH3:3])[CH:6]=[C:7]([C:12](=[O:14])[CH3:13])[CH:8]=1

Inputs

Step One
Name
Quantity
690.9 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=CC1O)C(C)=O
Name
Quantity
6.05 L
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
701.28 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
5 L
Type
solvent
Smiles
C(C)#N
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
While stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated to about 3 L
ADDITION
Type
ADDITION
Details
n-Heptane (5 L) and water (5 L) were added
EXTRACTION
Type
EXTRACTION
Details
for extraction and liquid separation
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with n-heptane (2 L)
CUSTOM
Type
CUSTOM
Details
separated into layers
ADDITION
Type
ADDITION
Details
The organic layer was mixed with the previously obtained organic layer
WASH
Type
WASH
Details
washed with aqueous solution of 5% sodium thiosulfate (1 L) and water (2 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure (35° C.)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C=C(C1)C(C)=O)C(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 977 g
YIELD: PERCENTYIELD 99.1%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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